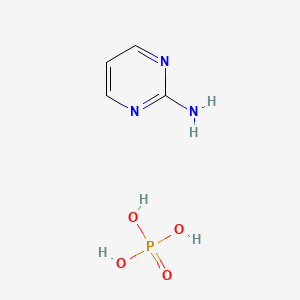![molecular formula C27H22N2 B14505344 4-(2-benzo[c]acridin-7-ylethenyl)-N,N-dimethylaniline](/img/structure/B14505344.png)
4-(2-benzo[c]acridin-7-ylethenyl)-N,N-dimethylaniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2-benzo[c]acridin-7-ylethenyl)-N,N-dimethylaniline is a complex organic compound that belongs to the class of acridine derivatives. Acridine derivatives are known for their broad range of pharmaceutical properties, including anti-inflammatory, anticancer, antimicrobial, antitubercular, antiparasitic, antimalarial, antiviral, and fungicidal activities
準備方法
The synthesis of 4-(2-benzo[c]acridin-7-ylethenyl)-N,N-dimethylaniline typically involves multi-step organic reactions. One common method involves the condensation of aromatic aldehydes, dimedone, and 1-naphthylamine in the presence of a catalyst such as poly(4-vinylpyridinum) trinitromethanide . The reaction conditions often require controlled temperatures and specific solvents to ensure the desired product is obtained with high yield and purity. Industrial production methods may involve scaling up these reactions using continuous flow reactors and optimizing reaction parameters to maximize efficiency and minimize waste.
化学反応の分析
4-(2-benzo[c]acridin-7-ylethenyl)-N,N-dimethylaniline undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like bromine. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzo[c]acridin-7-yl ketones, while reduction may produce benzo[c]acridin-7-yl alcohols.
科学的研究の応用
This compound has a wide range of scientific research applications. In chemistry, it is used as a precursor for synthesizing more complex molecules and as a reagent in various organic reactions. In biology and medicine, it has shown potential as an anticancer agent due to its ability to intercalate DNA and inhibit topoisomerase and telomerase enzymes . Additionally, it has been studied for its antimicrobial and antiviral properties, making it a candidate for developing new therapeutic agents . In industry, it is used in the production of dyes, fluorescent materials, and laser technologies .
作用機序
The mechanism of action of 4-(2-benzo[c]acridin-7-ylethenyl)-N,N-dimethylaniline primarily involves DNA intercalation. This process allows the compound to insert itself between DNA base pairs, disrupting the normal function of DNA and inhibiting the activity of enzymes such as topoisomerase and telomerase . These interactions can lead to the inhibition of cell division and the induction of apoptosis in cancer cells. The compound’s semi-planar heterocyclic structure is crucial for its ability to interact with different biomolecular targets .
類似化合物との比較
Similar compounds to 4-(2-benzo[c]acridin-7-ylethenyl)-N,N-dimethylaniline include other acridine derivatives such as N-(2-(dimethylamino)ethyl)acridine-4-carboxamide (DACA), triazoloacridone (C-1305), and amsacrine (m-AMSA) . These compounds share similar structural features and biological activities but differ in their specific substituents and functional groups. The uniqueness of this compound lies in its specific molecular structure, which imparts distinct chemical and biological properties, making it a valuable compound for various applications.
特性
分子式 |
C27H22N2 |
|---|---|
分子量 |
374.5 g/mol |
IUPAC名 |
4-(2-benzo[c]acridin-7-ylethenyl)-N,N-dimethylaniline |
InChI |
InChI=1S/C27H22N2/c1-29(2)21-15-11-19(12-16-21)13-17-23-24-9-5-6-10-26(24)28-27-22-8-4-3-7-20(22)14-18-25(23)27/h3-18H,1-2H3 |
InChIキー |
LVEZYKCBSYWRSL-UHFFFAOYSA-N |
正規SMILES |
CN(C)C1=CC=C(C=C1)C=CC2=C3C=CC4=CC=CC=C4C3=NC5=CC=CC=C52 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


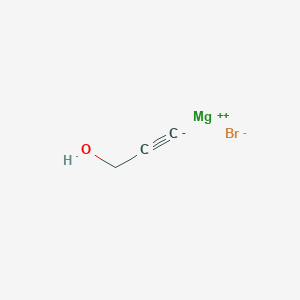
![6-(3-Hydroxyoct-1-EN-1-YL)-2-oxabicyclo[3.2.0]heptan-3-OL](/img/structure/B14505272.png)
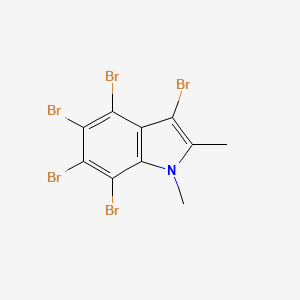
![3-[3-(3-Amino-2,4,6-trinitrophenyl)-5-nitrophenyl]-2,4,6-trinitroaniline](/img/structure/B14505285.png)


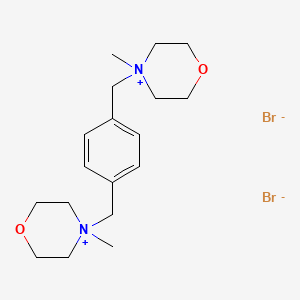
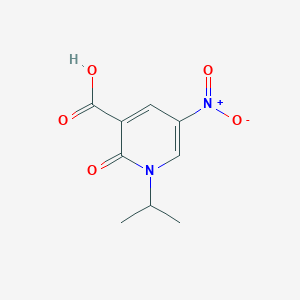
![[(Prop-2-en-1-yl)sulfanyl]methanol](/img/structure/B14505320.png)
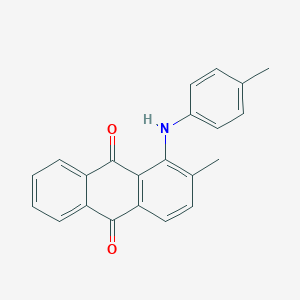

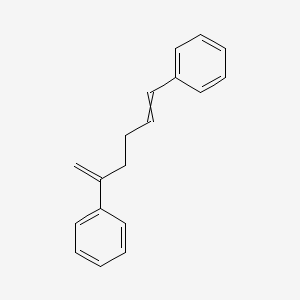
![Methyl 2-[4-(4-nitrophenoxy)phenoxy]propanoate](/img/structure/B14505334.png)
